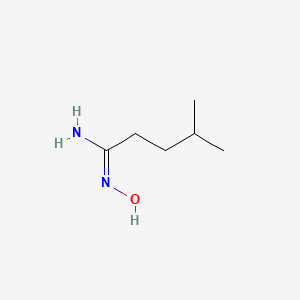
2-Amino-N-cyclohexyl-N-ethylethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-cyclohexyl-N-ethylethane-1-sulfonamide is a chemical compound with the molecular formula C10H22N2O2S. It is a sulfonamide derivative that contains an amino group, a cyclohexyl group, and an ethyl group attached to the ethanesulfonamide core. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-cyclohexyl-N-ethylethane-1-sulfonamide typically involves the reaction of cyclohexylamine with ethanesulfonyl chloride in the presence of an ethylating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-cyclohexyl-N-ethylethane-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions typically result in the formation of amines or amides.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-N-cyclohexyl-N-ethylethane-1-sulfonamide is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. The compound is also used as a building block in the development of new chemical entities and as a reagent in organic synthesis.
Mechanism of Action
2-Amino-N-cyclohexyl-N-ethylethane-1-sulfonamide is structurally similar to other sulfonamide derivatives, such as sulfanilamide and sulfapyridine. its unique combination of functional groups and molecular structure sets it apart from these compounds. The presence of the cyclohexyl and ethyl groups contributes to its distinct chemical properties and reactivity.
Comparison with Similar Compounds
Sulfanilamide
Sulfapyridine
Sulfisoxazole
Sulfadiazine
Properties
IUPAC Name |
2-amino-N-cyclohexyl-N-ethylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2S/c1-2-12(15(13,14)9-8-11)10-6-4-3-5-7-10/h10H,2-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRPYDVEYUFQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(3-Methoxyphenyl)formamido]methyl}benzoic acid](/img/structure/B7807030.png)







![N-[(1-Phenyl-1H-pyrazol-4-YL)methyl]cyclopropanamine](/img/structure/B7807100.png)

![[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]ACETIC ACID](/img/structure/B7807116.png)



